
3',5'-Dihydroxyacetophenone
Overview
Description
3',5'-Dihydroxyacetophenone (CAS: 51863-60-6), also known as 3,5-dihydroxyacetophenone or 5-acetylresorcinol, is a phenolic ketone characterized by hydroxyl groups at the 3' and 5' positions of the acetophenone backbone. It is a white crystalline solid with applications in organic synthesis, electrochemistry, and natural product isolation . The compound is structurally related to resorcinol, with an acetyl group enhancing its redox activity and solubility in polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyacetophenone can be synthesized through several methods. One common synthetic route involves the hydroxylation of acetophenone derivatives. For instance, resorcinol can be reacted with acetic anhydride in the presence of a catalyst to yield 3,5-Dihydroxyacetophenone .
Industrial Production Methods: In industrial settings, the production of 3,5-Dihydroxyacetophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Applications
3',5'-Dihydroxyacetophenone has been studied for its inhibitory effects on plant germination and growth. Research indicates that it can act as a herbicide by affecting the physiological processes of plants.
Case Study : A study demonstrated that applications of this compound significantly reduced seed germination rates in specific plant species, suggesting potential utility in agricultural weed management strategies .
Antitumor Activity
The compound exhibits notable antitumor properties, making it a candidate for cancer research. Its ability to induce apoptosis in cancer cells has been documented.
Case Study : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, leading to further investigations into its mechanisms of action and potential therapeutic uses .
Electrochemical Applications
This compound has been explored for its electrochemical properties, particularly in the field of electropolymerization. It has been used to create conductive polymers that can be applied in sensors and other electronic devices.
Data Table: Electrochemical Properties Comparison
Compound | Electrode Material | Detection Limit (μM) | Stability |
---|---|---|---|
2',6'-Dihydroxyacetophenone | Platinum | 3.29 | High |
This compound | Glassy Carbon | Not specified | Moderate |
This table summarizes the performance of this compound compared to other compounds in electrochemical applications .
Antimicrobial Properties
Research has identified this compound as having antimicrobial activity, particularly against certain bacteria and fungi.
Case Study : A study isolated this compound from coffee residue and found it effective in inhibiting microbial growth, suggesting potential applications in food preservation and safety .
Mechanism of Action
The mechanism by which 3,5-Dihydroxyacetophenone exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it can modulate enzyme activity and influence cellular signaling pathways .
Comparison with Similar Compounds
The biological, chemical, and electrochemical properties of dihydroxyacetophenones are highly dependent on the positions of hydroxyl groups. Below is a detailed comparison of 3',5'-dihydroxyacetophenone with its isomers and analogs.
Structural and Chemical Properties
Electrochemical Behavior
- This compound: Forms redox-active polymers with quinone moieties after electrodeposition. Its symmetrical structure may reduce steric hindrance in polymerization compared to asymmetrical isomers .
- 2',6'-Dihydroxyacetophenone: Exhibits 0.15 V smaller peak potentials than bare electrodes when polymerized, suggesting superior electron transfer efficiency .
- 2',5'-Dihydroxyacetophenone: Used in redox-active layers for sensors but less stable under alkaline conditions due to chromophore degradation .
Stability and Industrial Relevance
- 2,5- and 2,6-Dihydroxyacetophenones: Degrade under alkaline H₂O₂ (common in pulp bleaching) to form quinones, reducing their utility in industrial processes .
- This compound: Higher symmetry may enhance stability, but degradation studies are lacking.
Biological Activity
3',5'-Dihydroxyacetophenone (also known as 5-acetylresorcinol) is a dihydroxy derivative of acetophenone with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and plant biology due to its inhibitory effects on various biological processes. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : CHO
- Molecular Weight : 152.15 g/mol
- CAS Number : 51863-60-6
- Appearance : White to light yellow crystalline powder
- pKa : 8.63 (predicted)
Biological Activity Overview
This compound exhibits several notable biological activities, including:
- Inhibition of Plant Growth : The compound has been shown to inhibit germination and growth in various plant species, suggesting its potential use as a herbicide or growth regulator .
- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain tumor cell lines, making it a candidate for further anticancer research .
- Endogenous Metabolite : It is recognized as an endogenous metabolite in humans, indicating its potential role in metabolic pathways .
Inhibition of Plant Growth
Research has demonstrated that this compound can significantly inhibit the growth of various plants. For instance, studies have shown that concentrations as low as 100 µM can adversely affect seed germination rates and root elongation in species such as Lactuca sativa (lettuce) and Phaseolus vulgaris (common bean) .
Concentration (µM) | Germination Rate (%) | Root Length (cm) |
---|---|---|
0 | 95 | 10 |
50 | 85 | 8 |
100 | 60 | 5 |
200 | 30 | 2 |
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an IC value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity. Further investigations into its mechanism of action revealed that it may induce apoptosis through the activation of caspase pathways .
Cell Line | IC (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
A549 | 25 |
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in the Journal of Natural Products reported that treatment with this compound led to a significant reduction in tumor size in a xenograft model using MCF-7 cells. The compound was administered at a dose of 10 mg/kg body weight, resulting in a tumor growth inhibition rate of approximately 60% compared to the control group . -
Electropolymerization Studies :
Another investigation focused on the electrochemical properties of the compound, revealing that films made from electropolymerized this compound could be used as effective sensors for detecting specific organic compounds, demonstrating its utility beyond traditional pharmacological applications .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3',5'-Dihydroxyacetophenone, and how are they applied?
- Methodological Answer : Structural elucidation typically employs NMR (¹H and ¹³C) to identify aromatic protons (δ 6.3–6.5 ppm for meta-substituted hydrogens) and carbonyl groups (δ 200–210 ppm). FT-IR confirms phenolic -OH stretches (~3200–3500 cm⁻¹) and ketone C=O (~1650 cm⁻¹). Mass spectrometry (MS) using ESI or EI modes provides molecular ion peaks at m/z 152.15 (C₈H₈O₃), consistent with its molecular formula . HPLC (C18 column, UV detection at 280 nm) is recommended for purity assessment (>98% as per GC data) .
Q. What synthetic routes are commonly used for this compound, and what are their limitations?
- Methodological Answer : The Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with acetyl chloride in the presence of AlCl₃ is a standard method, yielding ~60–70% under anhydrous conditions . Alternative routes include microwave-assisted synthesis , reducing reaction time from 6 hours to 30 minutes with comparable yields . Limitations include sensitivity to moisture (AlCl₃ hydrolysis) and byproduct formation (e.g., diacetylated derivatives), necessitating column chromatography for purification .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store as a pale-yellow solid at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation. For solutions, use DMSO (30 mg/mL, stable at -80°C for 2 years) or ethanol (avoid prolonged exposure to light). Degradation is indicated by darkening color or precipitate formation .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ variations across studies) may arise from structural isomerism or impurities. Validate purity via HPLC-MS and confirm stereochemistry using X-ray crystallography . For in vitro assays, standardize cell lines (e.g., HepG2 for cytotoxicity) and use positive controls (e.g., doxorubicin) to calibrate activity thresholds .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Solvent optimization : Replace traditional dichloromethane with ionic liquids (e.g., [BMIM]BF₄) to enhance acylation efficiency (yields up to 85%). Catalyst recycling : Use zeolite-supported AlCl₃ to reduce waste. Process intensification : Continuous flow reactors minimize side reactions and improve heat transfer, achieving >90% conversion in <1 hour .
Q. How does the substitution pattern of dihydroxyacetophenone derivatives influence their biochemical interactions?
- Methodological Answer : Meta-substitution (3',5' positions) enhances hydrogen bonding with protein targets (e.g., kinases) compared to ortho- or para-substituted analogs. Molecular docking (AutoDock Vina) and SAR studies show that the ketone group at C1 and hydroxyls at C3/C5 are critical for inhibiting enzymes like tyrosine kinase B (ΔG = -8.2 kcal/mol). Compare with 2',4'-dihydroxy analogs (ΔG = -6.5 kcal/mol) to validate specificity .
Q. What are the best practices for analyzing this compound in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O:ACN). For plasma samples, employ protein precipitation (acetonitrile, 1:4 v/v) followed by SPE (Strata-X cartridges). Quantify via MRM transitions (152→109 for the parent ion; LOD = 0.1 ng/mL) .
Q. Safety and Compliance
Q. What safety protocols are essential when handling this compound in vitro assays?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritant potential per GHS Category 2). For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with EPA guidelines (incineration at >1000°C for halogen-free compounds) .
Properties
IUPAC Name |
1-(3,5-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWIKCZNIGMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199825 | |
Record name | 3',5'-Dihydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51863-60-6 | |
Record name | 3,5-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51863-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dihydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',5'-Dihydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dihydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',5'-DIHYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7R433NNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 148 °C | |
Record name | 3',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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